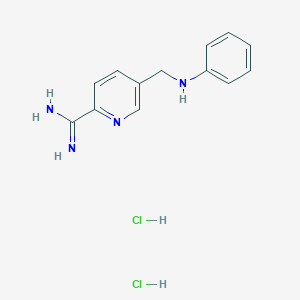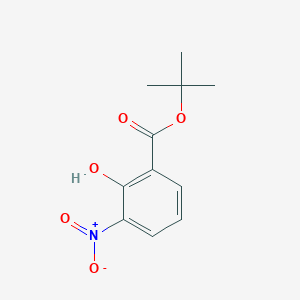
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a hydroxybutynyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the hydroxybutynyl group: The hydroxybutynyl group can be introduced through a series of reactions, including the formation of an alkyne and subsequent hydroxylation.
Attachment of the tert-butyl carbamate group: The final step involves the protection of the amine group on the piperidine ring with a tert-butyl carbamate group, which can be achieved using tert-butyl chloroformate and a suitable base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to release the free amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., alkyl halides for substitution reactions).
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxybutynyl group can participate in hydrogen bonding and other interactions, while the piperidine ring can provide structural stability. The tert-butyl carbamate group can protect the amine functionality and modulate the compound’s overall reactivity and solubility.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (1-(4-hydroxybut-2-YN-1-YL)piperidin-4-YL)carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler compound with a similar protective group but lacking the piperidine and hydroxybutynyl functionalities.
Piperidine derivatives: Compounds with various substituents on the piperidine ring, which can exhibit different biological and chemical properties.
Hydroxybutynyl derivatives: Compounds with the hydroxybutynyl group attached to different scaffolds, which can affect their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further modifications and applications in diverse fields.
Eigenschaften
Molekularformel |
C14H24N2O3 |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
tert-butyl N-[1-(4-hydroxybut-2-ynyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-12-6-9-16(10-7-12)8-4-5-11-17/h12,17H,6-11H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
QTYZEHPMEIJKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


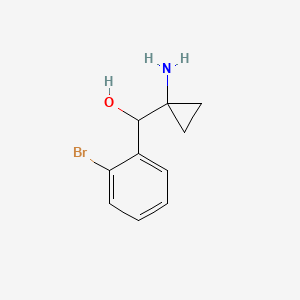
![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
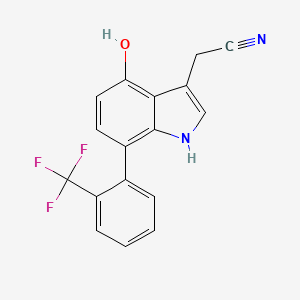
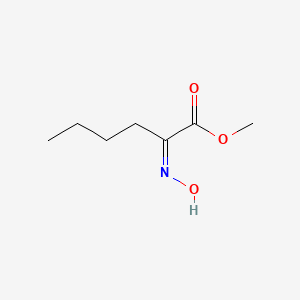
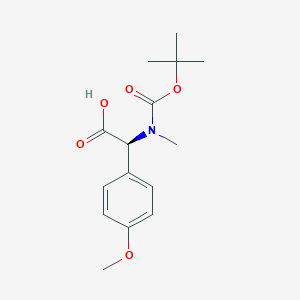
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
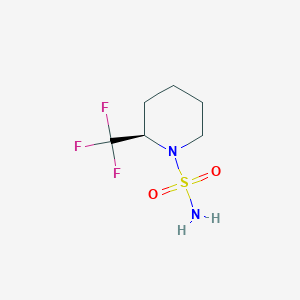
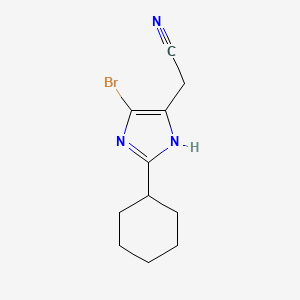
![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)

